Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate
Description
Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring attached to a 2-fluoro-4-methylbenzoate moiety
Properties
IUPAC Name |
thietan-3-ylmethyl 2-fluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2S/c1-8-2-3-10(11(13)4-8)12(14)15-5-9-6-16-7-9/h2-4,9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMPYSJQFJAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2CSC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate typically involves the nucleophilic substitution reaction of 3-chloromethylthietane with 2-fluoro-4-methylbenzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The ester group can be hydrolyzed to release the active moiety, which can then exert its effects on biological pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Thietan-3-ylmethyl 4-methylbenzenesulfonate: Similar structure but with a sulfonate group instead of a benzoate group.
Methyl 4-fluorobenzoate: Lacks the thietane ring but shares the benzoate moiety.
Thietan-3-ylmethyl benzoate: Similar structure but without the fluorine atom.
Uniqueness: Thietan-3-ylmethyl 2-fluoro-4-methylbenzoate is unique due to the presence of both the thietane ring and the fluorine-substituted benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
